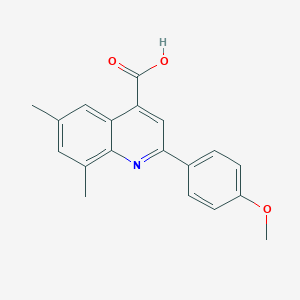![molecular formula C45H46F3N7O3 B455463 [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B455463.png)
[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including pyrazolo[1,5-a]pyrimidine, morpholine, and indazole moieties, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isopropylphenyl and trifluoromethyl groups: These groups can be introduced via Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Synthesis of the indazole moiety: This can be synthesized through the condensation of hydrazine derivatives with ketones or aldehydes.
Coupling of the morpholine derivatives: This step involves nucleophilic substitution reactions to attach the morpholine rings to the aromatic systems.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and morpholine groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group might yield a ketone, while reduction of a nitro group would produce an amine.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes can help elucidate their functions and mechanisms.
Medicine
The compound’s potential pharmacological activities make it a candidate for drug development. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial effects, depending on its interaction with biological targets.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The pyrazolo[1,5-a]pyrimidine core may bind to active sites of enzymes, inhibiting their activity, while the morpholine groups could enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
- [5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
- [5-(4-ETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable candidate for further research and development.
特性
分子式 |
C45H46F3N7O3 |
|---|---|
分子量 |
789.9g/mol |
IUPAC名 |
[(7E)-3-(4-morpholin-4-ylphenyl)-7-[(4-morpholin-4-ylphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C45H46F3N7O3/c1-29(2)31-8-10-32(11-9-31)38-27-40(45(46,47)48)54-41(49-38)28-39(50-54)44(56)55-43(33-12-16-36(17-13-33)53-20-24-58-25-21-53)37-5-3-4-34(42(37)51-55)26-30-6-14-35(15-7-30)52-18-22-57-23-19-52/h6-17,26-29,37,43H,3-5,18-25H2,1-2H3/b34-26+ |
InChIキー |
PVTAFULPXLMJGV-JJNGWGCYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)N7CCOCC7)C5=N4)C8=CC=C(C=C8)N9CCOCC9 |
異性体SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCC/C(=C\C6=CC=C(C=C6)N7CCOCC7)/C5=N4)C8=CC=C(C=C8)N9CCOCC9 |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)N7CCOCC7)C5=N4)C8=CC=C(C=C8)N9CCOCC9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diisopropyl 5-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]isophthalate](/img/structure/B455380.png)
![2-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B455381.png)
![Ethyl 4-({3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzoyl}amino)benzoate](/img/structure/B455383.png)

![1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455388.png)

![Ethyl 2-{[(5-methyl-3-thienyl)carbonyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455390.png)

![N-(3-CHLORO-4-FLUOROPHENYL)-N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE](/img/structure/B455394.png)
![N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxo-4-imidazolidinyl}acetamide](/img/structure/B455397.png)

![Methyl 4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B455401.png)
![1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455402.png)
![Propyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B455403.png)
